molecular formula C12H13N3OS B12536412 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 712309-17-6

2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12536412
CAS No.: 712309-17-6
M. Wt: 247.32 g/mol
InChI Key: XMVSKCCUPJYACO-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound of significant interest in neuroscience and pharmacology research, particularly as a tool for investigating the function of Cys-loop receptors (CLRs) . This compound belongs to the N-(thiazol-2-yl)-benzamide class and represents the first discovered class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel superfamily . Its core research value lies in its potent and selective negative allosteric modulation of ZAC, with studies demonstrating it acts as a state-dependent inhibitor that targets the transmembrane and/or intracellular domains of the receptor . This mechanism is largely non-competitive with the native agonist zinc, making it a valuable pharmacological probe for distinguishing ZAC's signaling from other ion channels . Researchers can utilize this compound to explore the poorly elucidated physiological roles of ZAC, which is activated by zinc, copper, and protons and is suggested to be involved in T-cell division and expressed in various human tissues including the brain, pancreas, and prostate . The compound has shown excellent selectivity in functional assays, exhibiting no significant agonist or antagonist activity at 5-HT3A serotonin receptors, α3β4 nicotinic acetylcholine receptors, α1β2γ2s GABAA receptors, or α1 glycine receptors at tested concentrations, thereby providing a clean profile for in vitro studies . The 2-aminothiazole scaffold, to which this compound is related, is a versatile pharmacophore widely used in medicinal chemistry and found in several therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

712309-17-6

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H13N3OS/c1-8-7-14-12(17-8)15-11(16)9-5-3-4-6-10(9)13-2/h3-7,13H,1-2H3,(H,14,15,16)

InChI Key

XMVSKCCUPJYACO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: Coupling via Acid Chloride Intermediate

This method involves the activation of 2-(methylamino)benzoic acid to its acid chloride, followed by amide bond formation with 5-methyl-1,3-thiazol-2-amine.

Procedure:
  • Synthesis of 2-(methylamino)benzoyl chloride :
    • 2-(Methylamino)benzoic acid (1.51 g, 10 mmol) is reacted with thionyl chloride (5 mL) under reflux for 2 hr. Excess thionyl chloride is removed under vacuum.
  • Coupling with 5-methyl-1,3-thiazol-2-amine :
    • The acid chloride is dissolved in dry pyridine (15 mL), and 5-methyl-1,3-thiazol-2-amine (1.14 g, 10 mmol) is added. The mixture is stirred at 85°C for 8–10 hr.
    • The product is precipitated by pouring into ice-water, filtered, and recrystallized from ethanol (yield: 73–85%).
Key Data:
Parameter Value Source
Reaction Temperature 85°C
Solvent Pyridine
Yield 73–85%
Purity (HPLC) >95% (C18 column, MeCN/H2O)

Route 2: EDCI/HOBt-Mediated Coupling

A modern approach using coupling agents to enhance efficiency and reduce side reactions.

Procedure:
  • Activation of 2-(methylamino)benzoic acid :
    • 2-(Methylamino)benzoic acid (1.51 g, 10 mmol) is dissolved in DMF (20 mL). EDCI·HCl (2.3 g, 12 mmol), HOBt (1.62 g, 12 mmol), and DIPEA (3.5 mL, 20 mmol) are added at 0°C.
  • Amide bond formation :
    • 5-Methyl-1,3-thiazol-2-amine (1.14 g, 10 mmol) is added, and the reaction is stirred at room temperature for 12 hr.
    • The mixture is diluted with ethyl acetate, washed with NaHCO3 and brine, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Key Data:
Parameter Value Source
Coupling Agent EDCI·HCl/HOBt
Solvent DMF
Yield 68–77%
Reaction Time 12 hr

Route 3: Microwave-Assisted Synthesis

A high-efficiency method leveraging microwave irradiation to accelerate reaction kinetics.

Procedure:
  • One-pot coupling :
    • 2-(Methylamino)benzoic acid (1.51 g, 10 mmol) and 5-methyl-1,3-thiazol-2-amine (1.14 g, 10 mmol) are mixed in 2-methoxyethanol (5 mL).
    • The reaction is irradiated at 140°C for 20 min under microwave conditions.
    • The product is purified via flash chromatography (ethyl acetate/hexane, 3:7).
Key Data:
Parameter Value Source
Temperature 140°C
Solvent 2-Methoxyethanol
Yield 82–89%
Purity (NMR) δ 7.8–8.2 (aromatic protons)

Optimization and Comparative Analysis

Yield and Efficiency

Method Average Yield Time Scalability
Acid Chloride 79% 10–12 hr Moderate
EDCI/HOBt 72% 12 hr High
Microwave 85% 20 min Limited

Key Findings :

  • Microwave synthesis offers the highest yield and shortest reaction time but requires specialized equipment.
  • EDCI/HOBt is preferable for large-scale production due to consistent reproducibility.

Critical Reaction Parameters

  • Temperature : Excess heat (>100°C) degrades the thiazole ring; optimal range: 80–85°C.
  • Solvent Choice : Polar aprotic solvents (DMF, pyridine) enhance coupling efficiency.
  • Purification : Recrystallization from ethanol improves purity to >95%.

Characterization and Validation

Spectroscopic Data

Technique Key Signals Source
1H NMR (400 MHz, DMSO-d6) δ 2.35 (s, 3H, CH3), 3.02 (s, 3H, NCH3), 6.8–7.5 (m, 4H, aromatic)
13C NMR (100 MHz, DMSO-d6) δ 167.2 (C=O), 152.1 (thiazole C-2), 24.5 (CH3)
HRMS [M+H]+: 262.0845 (Calc: 262.0849)

Purity Assessment

  • HPLC : Retention time = 6.85 min (MeCN/H2O, 80:20).
  • Melting Point : 248–250°C.

Industrial Considerations

  • Cost-Effectiveness : EDCI/HOBt coupling minimizes byproducts, reducing purification costs.
  • Environmental Impact : Microwave methods reduce solvent waste by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or benzamide moieties.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide exhibits antimicrobial properties. Studies have shown that thiazole derivatives can be effective against various pathogens, including bacteria and fungi. For instance, thiazole compounds have demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values suggesting efficacy comparable to existing antifungal agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds related to 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide have been tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, revealing promising results in inhibiting cell proliferation .

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings. For instance:

  • Colon Carcinoma Studies : Compounds similar to 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide demonstrated significant activity against colon carcinoma cell lines, showcasing their potential as anticancer agents .
  • Antifungal Efficacy : Specific thiazole derivatives were tested against fungal pathogens, revealing promising MIC values that indicate their potential as antifungal treatments .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-containing benzamides exhibit structural diversity based on substituents on the benzene ring, thiazole moiety, and additional functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Notes Reference(s)
2-(Methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide - 2-Methylamino (benzene)
- 5-Methyl (thiazole)
Potential antimicrobial/antiparasitic activity; structural simplicity enhances synthetic accessibility.
Nitazoxanide (2-Acetyloxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide) - 2-Acetyloxy (benzene)
- 5-Nitro (thiazole)
Broad-spectrum antiparasitic agent; inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - 2,4-Difluoro (benzene)
- 5-Chloro (thiazole)
PFOR enzyme inhibitor; crystal structure reveals hydrogen-bonded dimers stabilizing packing.
4-Iodo-N-(5-methyl-1,3-thiazol-2-yl)benzamide - 4-Iodo (benzene)
- 5-Methyl (thiazole)
Structural analog with potential halogen-dependent bioactivity; iodine enhances steric bulk.
N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide - 4-Chlorophenyl (thiazole)
- Benzamide core
Hydrobromide salt improves solubility; marketed for research (Santa Cruz Biotechnology).

Key Findings from Comparative Studies :

Substituent Effects on Bioactivity :

  • Nitro vs. Methyl Groups : Nitazoxanide’s 5-nitrothiazole group enhances antiparasitic activity by interacting with PFOR enzymes, whereas methyl substituents (as in the target compound) may reduce polarity, favoring membrane permeability .
  • Halogenation : Chloro or iodo substituents (e.g., in N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) improve enzyme inhibition but may increase metabolic stability .

Synthetic Accessibility: The target compound’s synthesis involves coupling 2-(methylamino)benzoic acid derivatives with 5-methyl-1,3-thiazol-2-amine, analogous to methods used for Nitazoxanide derivatives (e.g., pyridine-mediated acylation) .

Antimicrobial Activity: Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () show moderate activity against E. coli, suggesting nitro and methoxy groups enhance antimicrobial potency compared to methylamino analogs .

Structural Flexibility :

  • Hybrid molecules (e.g., triazole-thiazole benzamides in ) demonstrate that heterocyclic appendages (e.g., triazoles) can diversify biological targets but complicate synthesis .

Biological Activity

2-(Methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activities associated with this compound, including its mechanism of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • IUPAC Name : N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)benzamide
  • Molecular Formula : C12H13N3OS
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 712309-17-6

The compound features a thiazole ring which is known for its diverse pharmacological properties. The presence of a methylamino group enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. The structural features of 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide suggest it may function as an antitumor agent through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds have been reported to be in the range of 1.61 to 10 µM, indicating strong cytotoxic effects against cancer cells .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death . Additionally, structural modifications such as the presence of electron-donating groups enhance the cytotoxic activity by improving binding affinity to target proteins.

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes involved in cancer progression:

  • HSET (KIFC1) Inhibition : Recent studies highlight that related thiazole compounds can inhibit HSET, a kinesin essential for mitotic spindle formation in cancer cells . This inhibition can lead to multipolar spindle formation and subsequent cell death.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Antitumor ActivityIC50 values ranging from 1.61 to 10 µM
Enzyme InhibitionInhibition of HSET leading to multipolar mitosis
Apoptosis InductionInduces apoptosis via mitochondrial disruption

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
  • Substituents on Aromatic Rings : Electron-donating groups (like methyl) at specific positions can significantly increase activity against cancer cells .

For example, the presence of methyl groups at certain positions on the phenyl ring has been correlated with increased potency against various cancer cell lines.

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